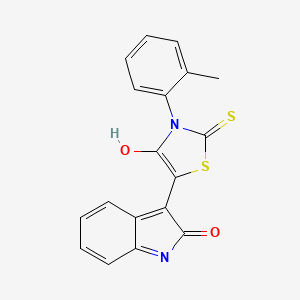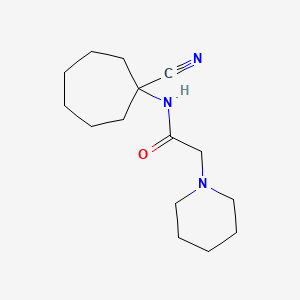
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential as a treatment for addiction and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has been studied extensively for its potential as a treatment for addiction, particularly cocaine addiction. It works by inhibiting the enzyme responsible for breaking down cocaine in the body, thereby increasing the levels of cocaine in the brain and prolonging its effects. This can reduce the craving for cocaine and make it easier for individuals to quit using the drug.
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has also been studied for its potential as a treatment for other neurological disorders, including depression, anxiety, and post-traumatic stress disorder. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been suggested as a potential treatment for individuals with treatment-resistant depression.
Wirkmechanismus
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide works by inhibiting the enzyme known as butyrylcholinesterase (BChE), which is responsible for breaking down cocaine in the body. By inhibiting this enzyme, N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide can increase the levels of cocaine in the brain and prolong its effects. This can reduce the craving for cocaine and make it easier for individuals to quit using the drug.
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has also been shown to have an effect on the levels of dopamine in the brain, which is a neurotransmitter that plays a key role in addiction and reward-seeking behavior. By modulating dopamine levels, N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide may be able to reduce the craving for drugs and other addictive substances.
Biochemical and Physiological Effects
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects, including increasing the levels of cocaine in the brain, modulating dopamine levels, and reducing the craving for drugs and other addictive substances. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide for lab experiments is that it has been well-studied and has a well-established synthesis method. This means that researchers can easily obtain large quantities of the compound for use in their experiments.
One limitation of N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide for lab experiments is that it is a relatively new compound, and there is still much that is not known about its effects and potential applications. Additionally, the compound has not yet been tested extensively in human clinical trials, so its safety and efficacy in humans is still uncertain.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide. One area of focus could be on further exploring its potential as a treatment for addiction and other neurological disorders. This could involve conducting more extensive clinical trials to determine its safety and efficacy in humans.
Another potential direction for research could be on exploring the mechanism of action of N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide in more detail. This could involve studying its effects on other neurotransmitters and brain regions, as well as investigating potential side effects and interactions with other drugs.
Overall, N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide is a promising compound that has shown potential as a treatment for addiction and other neurological disorders. Further research is needed to fully understand its effects and potential applications, but it represents an exciting area of study for researchers in the field of neuroscience and pharmacology.
Synthesemethoden
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide is synthesized by reacting cycloheptanone with malononitrile in the presence of sodium ethoxide to form a cyanoenolate intermediate. This intermediate is then reacted with piperidine and acetic anhydride to form N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide. The synthesis method has been well-established and has been used to produce N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide in large quantities for research purposes.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c16-13-15(8-4-1-2-5-9-15)17-14(19)12-18-10-6-3-7-11-18/h1-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFOIESHIWRJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

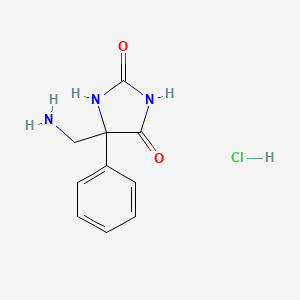
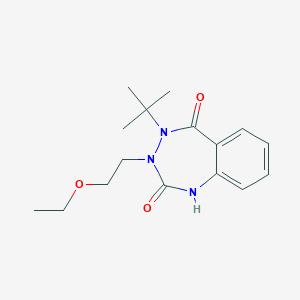
![Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate](/img/structure/B2864799.png)


![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one](/img/structure/B2864804.png)
methanone](/img/structure/B2864807.png)
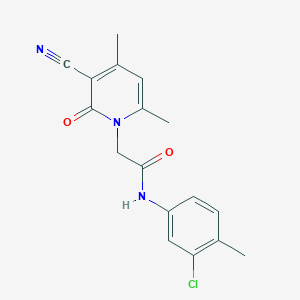

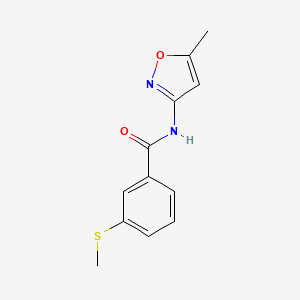

![5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864815.png)

